molecular formula C16H13ClFN3O2 B10915213 methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10915213
M. Wt: 333.74 g/mol
InChI Key: IEMTYTUKNRNUOM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Cyclization to form the pyrazolo[3,4-b]pyridine core: The intermediate pyrazole is then subjected to cyclization with appropriate reagents such as aldehydes or ketones.

    Introduction of substituents: The chloro, fluoro, and methyl groups are introduced through various substitution reactions, often involving halogenation and methylation reagents.

    Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and fluoro positions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but lacks one methyl group.

    Methyl 5-chloro-1-(2-chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the methyl groups, provides a distinct profile that can be exploited for specific applications in medicinal chemistry and other fields.

Biological Activity

Methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011399-09-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16H13ClFN3O2, with a molecular weight of 333.74 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H13ClFN3O2
Molecular Weight333.74 g/mol
CAS Number1011399-09-9
PurityMin. 95%

Structure-Activity Relationships (SAR)

SAR studies indicate that the biological activity of pyrazolo[3,4-b]pyridine derivatives is influenced by substituents on the core structure. For instance, variations in steric bulk and hydrophobic characteristics significantly affect the agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα) . These findings suggest that careful modification of substituents can enhance therapeutic efficacy.

Anticancer Activity

Recent research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. In a study involving a series of synthesized derivatives, compounds showed significant inhibitory effects against various cancer cell lines. Specifically, some derivatives displayed IC50 values in the low micromolar range against the NCI 60 cancer cell panel . This suggests that this compound may also possess similar anticancer potential.

Antitubercular Activity

A recent study highlighted the antitubercular activity of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the pyrazolo structure could enhance activity against this pathogen . This opens avenues for developing new treatments for tuberculosis using derivatives like this compound.

Case Study 1: hPPARα Agonism

In a study examining a series of pyrazolo[3,4-b]pyridine derivatives for hPPARα agonistic activity, it was found that specific structural modifications led to enhanced biological responses. One compound demonstrated efficacy comparable to fenofibrate in reducing plasma triglyceride levels in high-fructose-fed rat models . This indicates potential therapeutic applications in managing dyslipidemia.

Case Study 2: EGFR Inhibition

Another investigation into pyrazolo[3,4-b]pyrimidine derivatives revealed their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase. Some compounds exhibited IC50 values below 0.1 μM against EGFR, suggesting strong inhibitory activity . Given that this compound shares structural similarities with these active compounds, further exploration could reveal its potential as an EGFR inhibitor.

Properties

IUPAC Name

methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-8-12-13(16(22)23-3)14(17)9(2)19-15(12)21(20-8)11-7-5-4-6-10(11)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMTYTUKNRNUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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